MS-1020

Description

Properties

IUPAC Name |

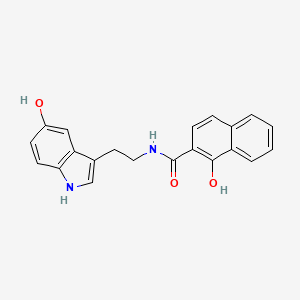

1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c24-15-6-8-19-18(11-15)14(12-23-19)9-10-22-21(26)17-7-5-13-3-1-2-4-16(13)20(17)25/h1-8,11-12,23-25H,9-10H2,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJNISGKGIHTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NCCC3=CNC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255516-86-9 | |

| Record name | 1255516-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Core Mechanism of MS-1020: A Selective JAK3 Inhibitor

For Immediate Release

A comprehensive analysis of available data reveals that MS-1020, a novel small molecule identified as Nb-(α-hydroxynaphthoyl)serotonin, functions as a potent and selective inhibitor of Janus Kinase 3 (JAK3).[1][2][3] This technical guide provides an in-depth exploration of its mechanism of action, detailing its molecular interactions, downstream signaling effects, and the experimental evidence that underpins our current understanding. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and immunology.

Executive Summary

This compound is an ATP-competitive inhibitor that directly targets the catalytic site of JAK3.[1][4][5] By selectively blocking the activity of this key enzyme, this compound effectively disrupts the JAK3/STAT signaling pathway, a critical cascade in the proliferation and survival of certain cancer cells and in the inflammatory processes of autoimmune diseases.[1][2][4] The primary downstream consequences of JAK3 inhibition by this compound include the suppression of STAT5 phosphorylation, leading to the downregulation of anti-apoptotic genes and the induction of apoptosis in cells with aberrant JAK3 signaling.[1][3][4]

Core Mechanism of Action: Selective JAK3 Inhibition

The central mechanism of this compound revolves around its specific and competitive inhibition of JAK3. Unlike broad-spectrum kinase inhibitors, this compound demonstrates a notable selectivity for JAK3 over other Janus kinase family members, such as JAK2.[1][2] This selectivity is crucial as it minimizes off-target effects and suggests a more favorable safety profile.

The binding of this compound to the ATP-binding pocket of JAK3's catalytic domain prevents the phosphorylation and activation of the kinase. This, in turn, halts the downstream signaling cascade that is initiated by cytokine binding to their receptors.

The JAK3/STAT Signaling Pathway and this compound's Point of Intervention

The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. In the context of this compound's action, the interleukin-2 (IL-2) signaling pathway serves as a key example.

Signaling Pathway Diagram: this compound Inhibition of IL-2-mediated JAK3/STAT5 Signaling

Caption: this compound inhibits the phosphorylation of STAT5 by binding to and blocking the catalytic activity of JAK3.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | Result | Reference |

| L540 Hodgkin lymphoma | Cell Viability | IC50 | Time- and dose-dependent decrease | [3] |

| Cultured Drosophila cells | Transcriptional Activity | STAT92E inhibition | 0-50 µM | [3] |

| Nb2 rat T-lymphocyte | Protein Phosphorylation | IL-2-induced STAT5 phosphorylation | Inhibition at 10, 30, 50 µM | [3] |

| L540 Hodgkin lymphoma | Apoptosis Induction | Cleaved PARP, Caspase-3 | Dose-dependent increase | [3] |

Table 2: Effects on Anti-Apoptotic Protein Expression

| Cell Line | Protein | Effect of this compound | Reference |

| L540 Hodgkin lymphoma | Bcl-2 | Dose-dependent decrease | [3][4] |

| L540 Hodgkin lymphoma | Bcl-xL | Dose-dependent decrease | [3][4] |

| L540 Hodgkin lymphoma | Mcl-1 | Dose-dependent decrease | [3][4] |

| L540 Hodgkin lymphoma | Survivin | Dose-dependent decrease | [3][4] |

Experimental Protocols

The following are representative methodologies used to elucidate the mechanism of action of this compound.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on JAK3 catalytic activity.

Methodology:

-

Recombinant human JAK3 enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

This compound is added to the reaction at varying concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA-based format or through radioactivity measurement if using radiolabeled ATP.

-

The concentration of this compound that results in 50% inhibition of JAK3 activity (IC50) is calculated.

Western Blot Analysis of STAT Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of STAT proteins downstream of JAK3 activation in a cellular context.

Methodology:

-

A suitable cell line (e.g., Nb2 cells) is cultured and then stimulated with a cytokine known to activate the JAK3 pathway (e.g., IL-2).

-

Cells are pre-treated with varying concentrations of this compound for a specified time before cytokine stimulation.

-

Following stimulation, cells are lysed, and total protein is extracted.

-

Protein concentrations are normalized, and samples are separated by SDS-PAGE.

-

Proteins are transferred to a membrane, which is then probed with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.

-

Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.

-

The intensity of the p-STAT5 bands is compared to the total STAT5 bands to determine the extent of inhibition.

Experimental Workflow: Western Blot for p-STAT5 Inhibition

Caption: A typical workflow for assessing the inhibitory effect of this compound on STAT5 phosphorylation.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.

Methodology:

-

Cancer cells with constitutively active JAK3 signaling (e.g., L540) are seeded and treated with a range of this compound concentrations for 24-72 hours.

-

Cells are harvested and washed with a binding buffer.

-

Cells are then stained with Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI).

-

The stained cells are analyzed by flow cytometry.

-

Annexin V positive, PI negative cells are identified as early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic. The percentage of apoptotic cells is quantified.

Conclusion

This compound is a selective JAK3 inhibitor that acts by competitively binding to the ATP pocket of the enzyme, thereby blocking its catalytic function. This leads to the disruption of the JAK3/STAT signaling pathway, a reduction in the expression of anti-apoptotic proteins, and the induction of programmed cell death in susceptible cell populations. The targeted nature of this compound's mechanism of action makes it a compound of significant interest for the development of novel therapeutics for hematological malignancies and potentially for certain autoimmune disorders. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.

References

- 1. This compound is a novel small molecule that selectively inhibits JAK3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a novel small molecule that selectively inhibits JAK3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound = 98 HPLC 1255516-86-9 [sigmaaldrich.com]

An In-depth Technical Guide on MS-1020: A Selective JAK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in immunity, hematopoiesis, and inflammation.[1][2][3] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[3] Specifically, JAK3's restricted expression in hematopoietic cells and its essential role in lymphocyte development and function make it a prime therapeutic target.[4] Selective inhibition of JAK3 is a promising strategy for treating autoimmune disorders and certain cancers while potentially minimizing the side effects associated with broader JAK inhibition.[4] This document provides a comprehensive technical overview of MS-1020, a novel small molecule identified as a selective, ATP-competitive inhibitor of JAK3.[5] We will detail its mechanism of action, selectivity profile, the experimental protocols used for its characterization, and its effects in cellular contexts.

Introduction to this compound

This compound, chemically known as Nb-(α-hydroxynaphthoyl)serotonin, is a synthetic compound derived from a natural product isolated from Phragmites communis.[5] It was identified through a cell-based high-throughput screen for inhibitors of the JAK/STAT signaling pathway.[5][6] Subsequent studies have characterized this compound as a potent and selective inhibitor of JAK3. It directly binds to JAK3, blocking its catalytic activity in an ATP-competitive manner.[5] This inhibition prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the transcription of target genes involved in cell survival and proliferation.[5]

Mechanism of Action and Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines.[7][8] For T-cells, cytokines like Interleukin-2 (IL-2) bind to their cognate receptors, which are associated with JAK1 and JAK3.[9] Ligand binding induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[1][2] this compound exerts its effect by competitively binding to the ATP-binding pocket of JAK3, preventing the phosphorylation events necessary for signal transduction.

Kinase Selectivity Profile

A key attribute of a therapeutic kinase inhibitor is its selectivity. This compound has demonstrated a potent and selective inhibitory effect on JAK3. In cellular assays, this compound consistently suppressed IL-2-induced JAK3/STAT5 signaling.[5][6] Critically, it did not inhibit prolactin-induced JAK2/STAT5 signaling, indicating selectivity over JAK2.[5][6] While comprehensive screening against a large panel of kinases is noted as a necessary next step for full characterization, initial results show selective inhibition of JAK3 activity compared to other JAK family members and other oncogenic kinases like Src, Akt, EGFR, and ERK1/2.[5]

| Target Kinase Pathway | Stimulant | Key Kinases | Effect of this compound | Reference |

| IL-2 Signaling | IL-2 | JAK1 / JAK3 | Inhibited | [5][6] |

| Prolactin Signaling | Prolactin | JAK2 | Not Inhibited | [5][6] |

| Other Oncogenic Kinases | - | Src, Akt, EGFR, ERK1/2 | Not Inhibited | [5] |

Experimental Protocols

The characterization of this compound involved several key biochemical and cell-based assays. Below are detailed methodologies for these experiments.

In Vitro Kinase Assay (JAK3)

This assay is designed to measure the direct inhibitory effect of this compound on the catalytic activity of the JAK3 enzyme.

-

Objective: To determine if this compound directly binds to and inhibits JAK3 kinase activity.

-

Materials:

-

Recombinant human JAK3 enzyme.

-

Substrate peptide (e.g., a poly-Glu-Tyr peptide).

-

ATP (Adenosine triphosphate), radiolabeled with ³²P (γ-³²P-ATP).

-

This compound at various concentrations.

-

Kinase reaction buffer.

-

Phosphocellulose paper.

-

Scintillation counter.

-

-

Methodology:

-

Prepare a reaction mixture containing the kinase buffer, recombinant JAK3 enzyme, and the substrate peptide.

-

Add this compound at a range of final concentrations to the reaction wells. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding γ-³²P-ATP. For ATP-competition assays, this step is repeated with a higher concentration of ATP (e.g., 10-fold higher) to observe any shift in IC₅₀.[5]

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and spot the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated γ-³²P-ATP.

-

Quantify the incorporated radioactivity on the substrate peptide using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

-

Cell-Based STAT5 Phosphorylation Assay

This assay assesses the ability of this compound to inhibit JAK3 activity within a cellular context by measuring the phosphorylation of its downstream target, STAT5.

-

Objective: To measure the inhibition of cytokine-induced STAT5 phosphorylation in cells.

-

Cell Line: Nb2 cells, which are dependent on prolactin (via JAK2) or IL-2 (via JAK3) for proliferation.[5]

-

Methodology:

-

Culture Nb2 cells and starve them by incubation in a serum-free medium for a period (e.g., 16 hours).[5]

-

Pre-treat the starved cells with various concentrations of this compound or a vehicle control for 1-2 hours.

-

Stimulate the cells with either IL-2 (to activate the JAK3 pathway) or prolactin (PRL, to activate the JAK2 pathway) for a short duration (e.g., 10 minutes).[5]

-

Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.

-

Determine the total protein concentration of the lysates.

-

Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5 (as a loading control).

-

Visualize the protein bands using a chemiluminescence detection system and quantify band intensity to determine the level of p-STAT5 relative to total STAT5.

-

Cellular Effects and Therapeutic Potential

This compound demonstrates a clear functional impact on cancer cells that harbor persistently active JAK3/STAT signaling.

-

Inhibition of STAT Signaling: In human cancer cell lines with constitutively active STAT3 (e.g., Hodgkin's lymphoma lines L540 and HLDM-2), this compound effectively inhibited STAT3 phosphorylation in a dose-dependent manner.[5]

-

Induction of Apoptosis: The inhibition of the JAK3/STAT pathway by this compound leads to a decrease in cell viability.[5][6] This is achieved by inducing programmed cell death (apoptosis). The mechanism involves the downregulation of anti-apoptotic genes, such as Bcl-xL and Mcl-1, which are known downstream targets of STAT signaling.[5]

-

Therapeutic Implications: The selective action of this compound on cells with aberrant JAK3 signaling suggests its potential as a therapeutic agent for certain hematologic malignancies and other cancers where this pathway is a key driver of disease.[5][6] It serves as an important lead compound for the development of a new class of drugs targeting these specific cancer types.[5]

Conclusion

This compound is a novel, ATP-competitive small molecule inhibitor that demonstrates potent and selective activity against JAK3. Its ability to block IL-2-mediated STAT5 phosphorylation while leaving JAK2-mediated signaling intact highlights its selectivity in cellular contexts. By inhibiting the catalytic activity of JAK3, this compound effectively downregulates STAT signaling, leading to the induction of apoptosis in cancer cells dependent on this pathway. These findings establish this compound as a valuable pharmacological tool for studying JAK3 signaling and a promising lead compound for the development of targeted therapies for cancers and autoimmune diseases characterized by aberrant JAK3 activity.[5] Further studies, including broad kinase panel screening and in vivo efficacy models, are warranted to fully elucidate its therapeutic potential.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 5. This compound is a novel small molecule that selectively inhibits JAK3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a novel small molecule that selectively inhibits JAK3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The JAK/STAT signaling pathway | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Janus Kinase 3 (JAK3) Inhibition in Immunological Disorders: A Technical Guide

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in signal transduction for a wide array of cytokines, interferons, and hormones, which are critical for immunity, hematopoiesis, and inflammation. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are essential components of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which transmits extracellular signals into the nucleus to regulate gene expression.

Unlike the other ubiquitously expressed JAK family members, JAK3 expression is primarily restricted to hematopoietic cells, particularly lymphocytes and natural killer (NK) cells. This restricted expression profile makes JAK3 a highly attractive therapeutic target for immunological disorders. By selectively inhibiting JAK3, it is possible to modulate the immune response with potentially fewer systemic side effects compared to broader-acting immunosuppressants. This guide provides an in-depth overview of the role of JAK3 in immune cell signaling, the mechanism of JAK3 inhibition, its therapeutic applications, and the experimental methodologies used to evaluate JAK3 inhibitors.

Core Principles of JAK-STAT Signaling

The JAK-STAT pathway is a primary signaling cascade for numerous cytokine receptors. The process begins when a cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization. This conformational change brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins, which are recruited from the cytoplasm. Upon binding, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and subsequent translocation into the nucleus, where they bind to specific DNA sequences to modulate the transcription of target genes involved in inflammation, proliferation, and immune cell differentiation.

MS-1020 discovery and development history

The identifier "MS-1020" is associated with multiple distinct therapeutic candidates in development, making it crucial to specify the exact compound of interest for an in-depth technical guide. Initial research has revealed several different drugs that could potentially be misidentified as "this compound" due to similar nomenclature or therapeutic area.

To provide a precise and relevant technical whitepaper, please clarify which of the following compounds you are referring to:

-

GM-1020: An oral N-methyl-D-aspartate (NMDA) receptor antagonist currently under development by Gilgamesh Pharmaceuticals for the treatment of Major Depressive Disorder.[1][2][3] This compound is an arylcyclohexylamine administered orally.[2] Preclinical studies have shown its potential as a rapid-acting antidepressant.[3] Phase I clinical trials have been conducted to assess its safety, tolerability, and pharmacokinetic profile at various doses.[1]

-

AOC-1020: An antibody oligonucleotide conjugate (AOC) being developed by Avidity Biosciences for the treatment of Facioscapulohumeral muscular dystrophy (FSHD).[4] This investigational therapy is designed to target the root cause of FSHD.[4] It is administered via infrequent intravenous dosing, approximately every three months.[4] A Phase 1/2 clinical trial, known as the FORTITUDE study, has been initiated to evaluate its safety and potential efficacy.[4]

-

A potential drug for Multiple Sclerosis (MS): Research from the University of California San Francisco (UCSF) and Contineum Therapeutics has identified a drug candidate that shows promise in promoting the regeneration of myelin, the protective sheath around nerve cells that is damaged in MS.[5] While this research aligns with the "MS" abbreviation, the specific designation "this compound" is not explicitly mentioned in the available information. The mechanism of action for this line of research involves blocking muscarinic receptors to enable oligodendrocyte precursor cells to mature into myelin-producing oligodendrocytes.[5]

Once the specific compound is identified, a comprehensive technical guide can be developed, including its discovery, development history, mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant pathways and workflows as requested.

References

- 1. m.youtube.com [m.youtube.com]

- 2. GM-1020 by Gilgamesh Pharmaceuticals for Major Depressive Disorder: Likelihood of Approval [pharmaceutical-technology.com]

- 3. GM-1020: a novel, orally bioavailable NMDA receptor antagonist with rapid and robust antidepressant-like effects at well-tolerated doses in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Drug Candidate Shows Promise in Reversing MS Nerve Damage in Mouse Model | Technology Networks [technologynetworks.com]

MS-1020: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-1020, also known as N-(α-hydroxynaphthoyl)serotonin, is a synthetic small molecule that has been identified as a potent and selective inhibitor of Janus kinase 3 (JAK3). As an ATP-competitive inhibitor, this compound directly targets the catalytic activity of JAK3, a critical enzyme in the JAK/STAT signaling pathway, which is implicated in various cellular processes, including immune response and cell proliferation. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, along with detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent, particularly for cancers with aberrant JAK3 signaling.

Chemical and Physical Properties

This compound is a synthetic derivative of compounds isolated from the plant Phragmites communis, Trin.. Its chemical and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| Systematic Name | 1-Hydroxy-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)-2-naphtamide | |

| Synonym | N-(α-hydroxynaphthoyl)serotonin | |

| Molecular Formula | C₂₁H₁₈N₂O₃ | |

| Molecular Weight | 346.38 g/mol | |

| CAS Number | 1255516-86-9 | |

| Appearance | White to tan powder | |

| Solubility | Soluble in DMSO | |

| Purity | ≥98% (HPLC) | |

| Storage | 2-8°C |

Chemical Structure

The chemical structure of this compound consists of a serotonin backbone amide-linked to a 1-hydroxy-2-naphthoyl group.

Figure 1. Chemical structure of this compound (1-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide).

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of JAK3, a member of the Janus kinase family of non-receptor tyrosine kinases. JAK3 plays a crucial role in signal transduction for a variety of cytokines and growth factors, primarily through the JAK/STAT signaling pathway.

Inhibition of JAK3/STAT5 Signaling

This compound exerts its inhibitory effect in an ATP-competitive manner, directly binding to the catalytic site of JAK3 and blocking its kinase activity. This selective inhibition prevents the phosphorylation and activation of its downstream substrate, Signal Transducer and Activator of Transcription 5 (STAT5). Notably, this compound has been shown to suppress IL-2-induced JAK3/STAT5 signaling, a pathway critical for T-cell function, while not affecting prolactin-induced JAK2/STAT5 signaling, demonstrating its selectivity for JAK3 over JAK2.

Induction of Apoptosis

In cancer cells with constitutively active JAK3/STAT signaling, such as certain Hodgkin lymphoma and breast cancer cell lines, this compound has been shown to inhibit cell viability. By blocking the JAK3/STAT pathway, this compound leads to the downregulation of anti-apoptotic genes, including Bcl-2, Bcl-xL, Mcl-1, and survivin. This disruption of pro-survival signaling ultimately induces programmed cell death (apoptosis) in these cancer cells.

Quantitative Biological Data

While a specific IC50 value for this compound's inhibition of JAK3 is not consistently reported across public sources, its precursors, N-(p-coumaroyl)serotonin and N-(feruloyl)serotonin, exhibited IC50 values in the range of 50-70 μmol/L for inhibiting JAK/STAT signaling. This compound was synthesized to achieve greater potency. The treatment of cells with 30 μmol/L of this compound has been shown to significantly block STAT92E signaling.

Experimental Protocols

The following protocols are synthesized from methodologies described in the literature for the identification and characterization of this compound.

Cell-Based High-Throughput Screening for JAK/STAT Signaling Inhibitors

This protocol outlines a cell-based assay using a Drosophila cell line to screen for inhibitors of the JAK/STAT pathway.

-

Cell Line: Drosophila S2 cells stably expressing a STAT92E reporter gene (e.g., luciferase).

-

Assay Principle: The STAT92E reporter gene is activated by the Drosophila JAK/STAT pathway ligand, Unpaired (Upd). Inhibitors of the pathway will reduce the reporter gene expression.

-

Procedure:

-

Seed S2-NP-STAT92E cells in 96-well plates.

-

Co-culture the reporter cells with S2-NP cells transiently transfected with an actin promoter-driven Upd expression vector.

-

Add plant extracts or small molecules (like this compound) at desired concentrations to the co-culture.

-

Incubate for 24 hours.

-

Measure the activity of the STAT92E reporter (e.g., luciferase activity). A decrease in reporter activity indicates inhibition of the JAK/STAT pathway.

-

A constitutively expressed reporter (e.g., Renilla luciferase) can be used to monitor cell viability and control for non-specific cytotoxicity.

-

In Vitro JAK3 Kinase Assay

This protocol describes an in vitro assay to confirm the direct inhibitory effect of this compound on JAK3 kinase activity.

-

Materials:

-

Immunoprecipitated JAK3 from cell lysates (e.g., from L540 Hodgkin lymphoma cells).

-

Recombinant His-tagged STAT3α protein as a substrate.

-

Kinase reaction buffer.

-

ATP.

-

This compound at various concentrations.

-

-

Procedure:

-

Incubate the immunoprecipitated JAK3 with the His-tagged STAT3α substrate in the kinase reaction buffer.

-

Add ATP to initiate the kinase reaction, in the presence or absence of this compound.

-

Incubate the reaction mixture to allow for phosphorylation of the substrate.

-

Stop the reaction and resolve the proteins by SDS-PAGE.

-

Perform a Western blot analysis using antibodies specific for phospho-STAT3 to detect the level of substrate phosphorylation.

-

A decrease in phospho-STAT3 levels in the presence of this compound indicates direct inhibition of JAK3 kinase activity.

-

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the JAK3/STAT5 signaling pathway by this compound.

Experimental Workflow Diagram

Caption: Workflow for the identification and characterization of this compound.

MS-1020: A Technical Overview of its Safety Profile and Preliminary Toxicity Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-1020, also known as Nb-(α-hydroxynaphthoyl)serotonin, is a novel small molecule identified as a selective inhibitor of Janus kinase 3 (JAK3)[1][2]. As a member of the Janus kinase family, JAK3 plays a critical role in signal transduction for numerous cytokines essential for the development, function, and proliferation of T-cells, B-cells, and NK cells. Its restricted expression to hematopoietic cells makes it an attractive therapeutic target for autoimmune diseases and hematological malignancies. This technical guide provides a comprehensive overview of the currently available safety profile and preliminary toxicity data for this compound, drawing from in vitro studies. It is important to note that, to date, no in vivo safety and toxicity data, such as LD50 or NOAEL values, have been published in the public domain for this compound.

In Vitro Safety and Selectivity

The initial characterization of this compound has focused on its selectivity and its effects on various cell lines. These in vitro studies provide the foundational understanding of its potential therapeutic window and off-target effects.

Kinase Selectivity Profile

This compound has demonstrated a high degree of selectivity for JAK3 over other Janus family kinases. This selectivity is crucial for minimizing off-target effects that can lead to toxicity. For instance, inhibition of JAK2 is associated with adverse effects such as anemia and neutropenia.

| Kinase | IC50 (µM) | Fold Selectivity vs. JAK3 |

| JAK3 | ~1 | 1 |

| JAK1 | >50 | >50 |

| JAK2 | >50 | >50 |

| TYK2 | >50 | >50 |

Table 1: In vitro kinase selectivity of this compound. Data extrapolated from in vitro kinase assays.

Effects on Cell Viability

Studies on various cell lines have been conducted to assess the cytotoxic potential of this compound. The compound has shown selective effects on the viability of cancer cells that harbor persistently active JAK3/STAT signaling pathways[1][2].

| Cell Line | Cell Type | Effect of this compound |

| L540 | Hodgkin's lymphoma | Induced apoptosis in a dose-dependent manner |

| HDLM-2 | Hodgkin's lymphoma | No significant effect on cell viability |

| MDA-MB-468 | Breast cancer | No significant effect on cell viability |

| Nb2 | Rat T-lymphoma | Inhibited IL-2 induced cell proliferation |

Table 2: Effects of this compound on the viability of various cell lines.

Mechanism of Action and Downstream Effects

This compound is an ATP-competitive inhibitor of JAK3, meaning it competes with ATP for binding to the kinase's active site[1]. This inhibition blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, which are crucial for transducing signals from cytokine receptors to the nucleus.

The inhibition of the JAK3/STAT5 signaling pathway by this compound ultimately leads to the downregulation of anti-apoptotic proteins such as Bcl-xL and Mcl-1, and the induction of apoptosis in sensitive cell lines[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the in vitro characterization of this compound.

Cell Culture

-

L540 and HDLM-2 Cells: Maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

MDA-MB-468 Cells: Cultured in DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Nb2 Cells: Grown in Fischer's medium supplemented with 10% FBS, 10% horse serum, 1 mM L-glutamine, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin. For IL-2 stimulation assays, cells were starved of IL-2 for 16 hours prior to treatment.

Western Blot Analysis

-

Cells were treated with this compound at various concentrations for the indicated times.

-

Whole-cell lysates were prepared using lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane was incubated with primary antibodies overnight at 4°C.

-

After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay

-

JAK3 was immunoprecipitated from cell lysates (e.g., L540 cells) using a specific anti-JAK3 antibody.

-

The immunoprecipitates were washed and resuspended in kinase buffer.

-

The kinase reaction was initiated by adding a substrate (e.g., recombinant STAT5), ATP, and varying concentrations of this compound.

-

The reaction was incubated at 30°C for a specified time (e.g., 30 minutes).

-

The reaction was stopped by adding SDS sample buffer.

-

The phosphorylation of the substrate was analyzed by Western blotting using a phospho-specific antibody.

General Safety Considerations for JAK Inhibitors

While specific in vivo toxicity data for this compound is not available, the safety profiles of other, more clinically advanced JAK inhibitors can provide some context for potential on-target and off-target toxicities. Common adverse events associated with systemic JAK inhibition can include:

-

Infections: Due to the immunosuppressive nature of JAK inhibition, there is an increased risk of bacterial, viral, and fungal infections.

-

Hematologic Effects: Inhibition of JAK2 can lead to anemia, neutropenia, and thrombocytopenia. The high selectivity of this compound for JAK3 over JAK2 in vitro suggests a potentially lower risk of these side effects.

-

Gastrointestinal Issues: Nausea, diarrhea, and other gastrointestinal disturbances have been reported with some JAK inhibitors.

-

Thrombosis: An increased risk of deep vein thrombosis and pulmonary embolism has been observed with some JAK inhibitors.

It is crucial to emphasize that these are general class effects, and the specific safety profile of this compound can only be determined through rigorous preclinical and clinical testing.

Conclusion

This compound is a promising selective JAK3 inhibitor with a well-defined in vitro mechanism of action. Preliminary data from cell-based assays indicate a favorable selectivity profile and potent activity against cancer cells with aberrant JAK3 signaling. However, a comprehensive understanding of its safety and toxicity profile is currently limited by the absence of publicly available in vivo data. Further preclinical studies, including animal toxicology and pharmacokinetic studies, are essential to evaluate the therapeutic potential of this compound and to establish a safe dose for potential clinical investigation. Researchers and drug development professionals should consider both the promising in vitro selectivity and the potential class-related safety concerns of JAK inhibitors when designing future studies for this compound.

References

Unlocking Therapeutic Potential: A Technical Guide to the JAK3 Inhibitor MS-1020

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-1020, a novel small-molecule inhibitor, demonstrates significant potential as a therapeutic agent through its selective and potent inhibition of Janus Kinase 3 (JAK3). This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical data in oncology, and potential applications in autoimmune disorders. Experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its cellular effects. While specific IC50 values and in vivo efficacy data remain to be fully elucidated in publicly available literature, the existing preclinical evidence strongly supports the continued investigation of this compound as a promising candidate for targeted therapies.

Introduction

The Janus Kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in cytokine-mediated signaling through the JAK-STAT pathway. Dysregulation of this pathway is a key driver in the pathogenesis of numerous malignancies and autoimmune diseases. This compound, identified as N-(α-hydroxynaphthoyl)serotonin, has emerged as a selective, ATP-competitive inhibitor of JAK3, a kinase predominantly expressed in hematopoietic cells and crucial for lymphocyte development and function.[1][2] Its targeted action offers the promise of enhanced efficacy and reduced off-target effects compared to broader-spectrum kinase inhibitors. This guide synthesizes the current understanding of this compound, providing a foundation for further research and development.

Mechanism of Action: Selective JAK3 Inhibition

This compound exerts its therapeutic effect by directly targeting the catalytic activity of JAK3. As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of the JAK3 kinase domain, preventing the phosphorylation and subsequent activation of its downstream targets, primarily Signal Transducers and Activators of Transcription (STATs).[3]

The JAK3-STAT Signaling Pathway

The canonical JAK3-STAT signaling cascade is initiated by the binding of cytokines, such as Interleukin-2 (IL-2), to their cognate receptors on the cell surface. This binding event leads to the activation of receptor-associated JAK3, which then phosphorylates specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAK3, leading to their dimerization, nuclear translocation, and modulation of target gene expression. These target genes are critically involved in cell proliferation, differentiation, and survival.

Selectivity Profile

A key attribute of this compound is its selectivity for JAK3 over other JAK family members, such as JAK2. Preclinical studies have shown that this compound effectively suppresses IL-2-induced JAK3/STAT5 signaling.[4] In contrast, it does not significantly affect prolactin-induced JAK2/STAT5 signaling, indicating a favorable selectivity profile that could translate to a better safety margin in clinical applications.[4]

Potential Therapeutic Applications

Oncology

The constitutive activation of the JAK3/STAT3 pathway is a hallmark of several hematological malignancies and solid tumors. By inhibiting this pathway, this compound has demonstrated pro-apoptotic and anti-proliferative effects in cancer cell lines with aberrant JAK3 signaling.[2]

Table 1: In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | Concentration Range | Reference |

| L540 | Hodgkin's Lymphoma | Dose-dependent decrease in cell viability and induction of apoptosis. Inhibition of STAT3 phosphorylation. | 10 - 50 µM | [1] |

| HDLM-2 | Hodgkin's Lymphoma | Inhibition of constitutively active STAT3. | Not specified | [2] |

| MDA-MB-468 | Breast Cancer | Inhibition of constitutively active STAT3. | Not specified | [2] |

Note: Specific percentage of viability reduction and IC50 values are not detailed in the reviewed literature.

Autoimmune Disorders

Given the central role of JAK3 in lymphocyte function, its inhibition presents a compelling strategy for the treatment of autoimmune diseases such as rheumatoid arthritis. By blocking the signaling of pro-inflammatory cytokines, this compound has the potential to ameliorate the inflammatory processes that drive disease progression. While direct preclinical data for this compound in animal models of rheumatoid arthritis is not yet available, the established mechanism of action of JAK3 inhibitors supports its investigation in this therapeutic area.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on the viability of cancer cell lines.

-

Cancer cell lines (e.g., L540, HDLM-2, MDA-MB-468)

-

Complete culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.

-

Treat the cells with a serial dilution of this compound (e.g., 0, 10, 30, 50 µM) and a vehicle control.

-

Incubate the plates for the desired time period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for STAT3 Phosphorylation

This protocol details the detection of phosphorylated STAT3 to confirm the inhibitory effect of this compound on the JAK3 pathway.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the phosphorylated STAT3 signal to total STAT3 and a loading control (e.g., GAPDH).

Future Directions and Conclusion

This compound represents a promising selective JAK3 inhibitor with clear therapeutic potential in oncology and autoimmune diseases. The preclinical data gathered to date robustly supports its mechanism of action and provides a strong rationale for further investigation. Future studies should focus on:

-

Quantitative In Vitro Profiling: Determining the precise IC50 values of this compound against JAK3 and other kinases to confirm its potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in xenograft and patient-derived xenograft (PDX) models of relevant cancers.

-

Preclinical Autoimmune Models: Assessing the therapeutic efficacy of this compound in established animal models of rheumatoid arthritis and other autoimmune conditions.

-

Pharmacokinetic and Toxicological Studies: Characterizing the ADME (absorption, distribution, metabolism, and excretion) and safety profile of this compound to support its advancement towards clinical trials.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound is a novel small molecule that selectively inhibits JAK3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a novel small molecule that selectively inhibits JAK3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the JAK-STAT Signaling Pathway and the Selective JAK3 Inhibitor, MS-1020

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway and a detailed analysis of the selective JAK3 inhibitor, MS-1020. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the pathway's core mechanics, the therapeutic potential of targeting JAK3, and detailed methodologies for relevant experimental procedures.

The JAK-STAT Signaling Pathway: A Core Cellular Communication Axis

The JAK-STAT signaling pathway is a critical signal transduction cascade that plays a pivotal role in a multitude of cellular processes, including immunity, cell growth, differentiation, and apoptosis.[1][2] This pathway transmits information from extracellular cytokine and growth factor signals to the nucleus, culminating in the regulation of gene expression. The canonical pathway involves three main components: a transmembrane receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.

The process is initiated when a cytokine or growth factor binds to its specific receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity. This proximity allows for the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.

STAT proteins, which are latent transcription factors residing in the cytoplasm, are recruited to these phosphorylated receptor sites via their SH2 domains. Upon docking, the STATs themselves are phosphorylated by the activated JAKs. This phosphorylation triggers the dimerization of STAT proteins, which then translocate into the nucleus. Once in the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.

The JAK family in mammals consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The STAT family is comprised of seven members: STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6. The specific combination of JAKs and STATs activated depends on the cytokine and receptor type, allowing for a diverse range of cellular responses to various external stimuli. Dysregulation of the JAK-STAT pathway is implicated in numerous diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a prime target for therapeutic intervention.

This compound: A Selective JAK3 Inhibitor

This compound, with the chemical name Nb-(α-hydroxynaphthoyl)serotonin, is a novel small molecule inhibitor that has demonstrated selective activity against JAK3.[1][2] It was identified through a cell-based high-throughput screening of a plant extract library.[1] this compound has been shown to potently inhibit persistently-active STAT3 in a cell type-specific manner, which is a hallmark of many cancers.[1][2]

Mechanism of Action

This compound exerts its inhibitory effects by directly targeting the catalytic activity of JAK3.[1] In vitro kinase assays have confirmed that this compound binds directly to JAK3 and functions as an ATP-competitive inhibitor.[1] By blocking the ATP-binding site of JAK3, this compound prevents the autophosphorylation and activation of the kinase, thereby inhibiting the subsequent phosphorylation of downstream STAT proteins. This selective inhibition of JAK3 leads to a blockade of the specific signaling pathways that are dependent on this kinase, such as the IL-2-induced JAK3/STAT5 signaling cascade.[1][2]

Selectivity Profile

A key feature of this compound is its selectivity for JAK3 over other members of the JAK family and other oncogenic kinases. While specific IC50 values for this compound against the full panel of JAK kinases (JAK1, JAK2, JAK3, and TYK2) are not consistently reported in the public literature, qualitative experimental data strongly supports its selectivity. Studies have shown that this compound effectively suppresses the phosphorylation of JAK3 and its downstream target STAT5 in response to IL-2, a cytokine that signals through a JAK3-dependent pathway.[1] Conversely, this compound does not inhibit prolactin-induced JAK2/STAT5 signaling.[1][2] Furthermore, in cancer cell lines with constitutively active JAK1 and JAK2, this compound showed no inhibitory effect on the phosphorylation of these kinases.[1]

Table 1: Qualitative Selectivity of this compound

| Kinase Target | Effect of this compound | Reference |

| JAK3 | Inhibited | [1][2] |

| JAK1 | Not significantly inhibited | [1] |

| JAK2 | Not significantly inhibited | [1][2] |

| TYK2 | Not significantly inhibited | [1] |

| Src kinases | Not significantly inhibited | [1] |

Cellular Effects

The selective inhibition of JAK3 by this compound translates into specific downstream cellular effects. In cancer cells harboring persistently-active JAK3, this compound has been shown to:

-

Inhibit STAT3 and STAT5 Phosphorylation: this compound leads to a dose-dependent decrease in the phosphorylation of STAT3 and STAT5 in cells with active JAK3 signaling.[1]

-

Reduce Cell Viability: The viability of cancer cells with aberrant JAK3/STAT signaling is significantly reduced upon treatment with this compound.[1][2]

-

Induce Apoptosis: this compound promotes programmed cell death (apoptosis) in susceptible cancer cell lines. This is achieved through the downregulation of anti-apoptotic genes such as Bcl-2, Bcl-xL, and Mcl-1.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and investigate the JAK-STAT pathway.

In Vitro JAK Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK kinase.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

STAT protein substrate (e.g., recombinant STAT3)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound and control inhibitors

-

96-well plates

-

Phospho-specific STAT antibodies

-

Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound and control inhibitors in the kinase assay buffer.

-

In a 96-well plate, add the recombinant JAK enzyme and the STAT protein substrate to each well.

-

Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the level of STAT phosphorylation using an ELISA-based method with a phospho-specific STAT antibody or by Western blotting.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for STAT3 Phosphorylation

This technique is used to detect the levels of phosphorylated STAT3 (pSTAT3) in cell lysates, providing a measure of JAK-STAT pathway activation.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pSTAT3, anti-total STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time. Include a vehicle control.

-

Lyse the cells using lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pSTAT3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cell culture reagents

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

-

Cell culture reagents

-

This compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time to induce apoptosis. Include a vehicle control.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Annexin V-negative, PI-negative cells are viable.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Conclusion

The JAK-STAT signaling pathway represents a pivotal mechanism for cellular communication and is a well-validated target for therapeutic intervention in a range of diseases. This compound has emerged as a promising selective inhibitor of JAK3, demonstrating the potential for targeted therapy against cancers and other disorders driven by aberrant JAK3 signaling. This technical guide has provided a foundational understanding of the JAK-STAT pathway, a detailed profile of this compound, and comprehensive protocols for the experimental evaluation of such inhibitors. Further research into the precise selectivity profile and in vivo efficacy of this compound and its derivatives will be crucial in advancing its potential as a therapeutic agent.

References

Review of literature on selective JAK3 inhibitors

An In-depth Review of Selective JAK3 Inhibitors for Researchers and Drug Development Professionals

Introduction

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are non-receptor tyrosine kinases crucial for mediating intracellular signaling from cytokine receptors.[1] This signaling is vital for the differentiation, proliferation, and survival of various cell types, particularly within the hematopoietic system.[2] Among the JAK family members, JAK3 holds a unique position due to its restricted expression, primarily in hematopoietic cells, and its exclusive association with the common gamma chain (γc) of cytokine receptors.[1][3] This chain is a component of the receptors for interleukins (IL) IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3][4]

The critical role of JAK3 in the immune system is underscored by the fact that genetic defects in the JAK3 gene lead to a severe combined immunodeficiency (SCID) phenotype, characterized by a lack of mature T cells and Natural Killer (NK) cells.[5][6] This specific function makes JAK3 an attractive therapeutic target for immunosuppression in the context of autoimmune diseases and organ transplantation.[1][6] Unlike other JAKs which are more broadly involved in signaling, inhibiting JAK3 offers the potential for a more targeted immunomodulatory effect with a theoretically improved safety profile.[7] While the first-generation JAK inhibitor, Tofacitinib, was initially developed as a selective JAK3 inhibitor, it also demonstrates significant inhibition of JAK1 and JAK2, contributing to both its efficacy and some of its side effects.[6][8][9] This has spurred the development of a new generation of highly selective JAK3 inhibitors aimed at maximizing therapeutic benefit while minimizing off-target effects.

The JAK3 Signaling Pathway

JAK3 is integral to the JAK/STAT signaling pathway, which transmits signals from extracellular cytokines to the nucleus to regulate gene transcription.[5] The process is initiated when a cytokine, such as IL-2 or IL-4, binds to its receptor complex containing the common gamma chain (γc).[3] This binding event brings the receptor-associated JAKs (typically JAK1 and JAK3) into close proximity, leading to their trans-activation via phosphorylation.

Once activated, the JAKs phosphorylate specific tyrosine residues on the cytoplasmic tails of the cytokine receptors.[3] These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[2][10] The recruited STATs are then themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus. Inside the nucleus, STAT dimers bind to specific DNA sequences to modulate the transcription of target genes involved in lymphocyte development, activation, and proliferation.[5][10] In addition to the canonical STAT pathway, JAK3 activation can also trigger other signaling cascades, such as the Ras/Raf/MAPK pathway.[11]

Quantitative Data on Selective JAK3 Inhibitors

The development of selective JAK3 inhibitors has focused on achieving high potency for JAK3 while minimizing activity against other JAK family members to reduce potential side effects. The table below summarizes the inhibitory concentrations (IC50) and selectivity profiles of several notable selective JAK3 inhibitors.

| Compound | JAK3 IC50 | JAK1 IC50 | JAK2 IC50 | TYK2 IC50 | Selectivity (JAK1/JAK3) | Selectivity (JAK2/JAK3) | Reference |

| Ritlecitinib (PF-06651600) | 33.1 nM | >10,000 nM | >10,000 nM | >10,000 nM | >302x | >302x | [7][9][12] |

| Z583 | 0.1 nM | ~450 nM | ~450 nM | ~450 nM | ~4500x | ~4500x | [7] |

| RB1 | 40 nM | >5,000 nM | >5,000 nM | >5,000 nM | >125x | >125x | [9] |

| Compound 4 (Reversible) | 0.127 nM (127 pM) | 50.8 nM | 343 nM | 457 nM | 400x | 2,700x | [13] |

| Compound 5 (Reversible) | 0.154 nM (154 pM) | 61.6 nM | 262 nM | 893 nM | 400x | 1,700x | [13][14] |

| Tofacitinib (CP-690,550) | 1 nM | 112 nM | 20 nM | N/A | 112x | 20x | [9] |

Note: Selectivity is calculated as a ratio of IC50 values (IC50 JAKx / IC50 JAK3). Higher values indicate greater selectivity for JAK3. Data is compiled from various assays and conditions, which may lead to variations.

Experimental Protocols for Inhibitor Evaluation

The characterization of selective JAK3 inhibitors involves a multi-tiered approach, starting from biochemical assays and progressing to cellular and in vivo models.

Biochemical Kinase Assays

The initial step is to determine the direct inhibitory effect of a compound on the kinase activity of purified, recombinant JAK enzymes.

-

Methodology: Common methods include radiometric assays that measure the transfer of radiolabeled phosphate from ATP to a substrate peptide, or fluorescence-based assays like Z'-LYTE™ or LanthaScreen®. These assays typically involve incubating the recombinant JAK enzyme with a substrate (e.g., a synthetic peptide), ATP, and varying concentrations of the inhibitor. The kinase activity is then measured by quantifying the amount of phosphorylated substrate.

-

Data Output: These experiments yield IC50 values, which represent the concentration of inhibitor required to reduce the enzyme's activity by 50%. Assays are run in parallel for all four JAK family members to determine the inhibitor's selectivity profile.[15]

Cellular Assays

To confirm that the inhibitor is active in a biological context, cellular assays are employed. These assays measure the inhibition of a specific JAK3-mediated signaling event within a cell.

-

Methodology: A common approach is to use cell lines (e.g., human T cells) that are stimulated with a γc cytokine like IL-2 or IL-4 to activate the JAK1/JAK3 pathway.[13] After stimulation in the presence of the inhibitor, cells are lysed, and the phosphorylation status of downstream targets, primarily STAT5 (for IL-2) or STAT6 (for IL-4), is measured using techniques like Western Blotting or flow cytometry with phospho-specific antibodies.

-

Data Output: These experiments demonstrate the functional selectivity of the compound in a cellular environment and provide cellular IC50 values. For example, a highly selective JAK3 inhibitor should block IL-2-induced STAT5 phosphorylation but have little to no effect on pathways that do not involve JAK3, such as IL-6-induced STAT3 phosphorylation (mediated by JAK1/JAK2/TYK2).[13]

In Vivo Efficacy Models

Promising compounds are advanced to animal models of autoimmune diseases to evaluate their therapeutic efficacy.

-

Methodology: For diseases like rheumatoid arthritis, a common model is collagen-induced arthritis (CIA) in mice or rats.[9] Animals are treated with the selective JAK3 inhibitor, and disease progression is monitored by scoring joint inflammation, swelling, and examining joint histology for evidence of cartilage and bone damage.

-

Data Output: The primary outcomes are the reduction in clinical disease scores and improvement in joint pathology compared to vehicle-treated control groups, demonstrating the in vivo therapeutic potential of the inhibitor.

References

- 1. JAK3 inhibitors for the treatment of inflammatory and autoimmune diseases: a patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ard.bmj.com [ard.bmj.com]

- 9. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. abmole.com [abmole.com]

- 13. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MS-1020 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-1020, also known as Nb-(α-hydroxynaphthoyl)serotonin, is a novel small molecule inhibitor that demonstrates high selectivity for Janus kinase 3 (JAK3).[1][2] As a potent and ATP-competitive inhibitor, this compound has been shown to effectively block the JAK3/STAT signaling pathway, leading to the induction of apoptosis in cancer cells that harbor persistently active JAK3/STAT signaling.[1][2][3] These characteristics suggest the therapeutic potential of this compound in the treatment of specific cancers.[1][2]

These application notes provide detailed protocols for the use of this compound in cell culture, focusing on the evaluation of its effects on cell viability and the JAK3/STAT5 signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effect of this compound on cell viability and signaling.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Effect |

| L540 (Hodgkin's lymphoma) | 0, 10, 30, 50 | 72 | Dose-dependent promotion of cell death |

| HDLM-2 (Hodgkin's lymphoma) | 0, 10, 30, 50 | 72 | No significant effect on cell death |

Table 2: Effect of this compound on STAT5 Phosphorylation

| Cell Line | Treatment | This compound Concentration (µM) | Incubation Time (hours) | Effect on p-STAT5 Levels |

| Nb2 (Rat T-lymphoma) | IL-2 (100 ng/ml) | 0, 10, 30, 50 | 16 | Dose-dependent decrease |

Experimental Protocols

Protocol 1: Cell Viability Assay using a Tetrazolium-Based Method (e.g., MTT or WST-1)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., L540, HDLM-2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Tetrazolium-based cell viability reagent (e.g., MTT, WST-1)

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve final concentrations of 10, 30, and 50 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[3][4]

-

-

Cell Viability Measurement:

-

Add the tetrazolium-based reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution or 10 µL of WST-1 reagent).

-

Incubate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

-

Protocol 2: Inhibition of IL-2-Induced STAT5 Phosphorylation

This protocol assesses the inhibitory effect of this compound on the JAK3/STAT5 signaling pathway.

Materials:

-

Nb2 cells

-

RPMI-1640 medium with 5% gelded horse serum and 1x ITS liquid media supplement

-

This compound (stock solution in DMSO)

-

Recombinant human IL-2

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE and Western blot reagents

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Starvation and Treatment:

-

IL-2 Stimulation:

-

Cell Lysis and Protein Quantification:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blot Analysis:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-STAT5 antibody to determine the total STAT5 levels as a loading control.

-

Visualizations

Caption: Experimental workflows for assessing this compound's effects.

References

- 1. This compound is a novel small molecule that selectively inhibits JAK3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a novel small molecule that selectively inhibits JAK3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

Unidentified Compound: "MS-1020" and its Application in Arthritis Mouse Models

Despite a comprehensive search, the compound designated as "MS-1020" for use in mouse models of arthritis could not be identified in publicly available scientific literature or drug development pipelines. Therefore, detailed application notes and protocols for its specific use cannot be provided at this time.

Extensive searches were conducted to locate information regarding a compound named "this compound" in the context of arthritis, inflammation, and autoimmune diseases. These searches did not yield any specific therapeutic agent with this designation being investigated for rheumatological conditions.

It is possible that "this compound" represents an internal code for a compound in early-stage development and has not yet been publicly disclosed. Alternatively, it could be a misnomer or an incorrect designation.

During the search, other compounds with similar alphanumeric codes were identified, but in different therapeutic areas:

-

GM-1020: An NMDA receptor antagonist under development by Gilgamesh Pharmaceuticals for the treatment of major depressive disorder.[1][2]

-

AOC 1020: An antibody oligonucleotide conjugate being developed by Avidity Biosciences for the treatment of facioscapulohumeral muscular dystrophy (FSHD).[3]

Neither of these compounds has a clear and established link to arthritis research in the available literature.

General Considerations for Evaluating a Novel Compound in a Mouse Model of Arthritis

While specific protocols for "this compound" are unavailable, researchers, scientists, and drug development professionals can follow a general workflow for evaluating a novel therapeutic agent in a preclinical mouse model of arthritis. The most common and well-established model is the Collagen-Induced Arthritis (CIA) model .

Below is a generalized experimental workflow and considerations for such a study.

Experimental Workflow for a Novel Compound in a CIA Mouse Model

Caption: Generalized workflow for testing a novel compound in a mouse model of arthritis.

Key Experimental Protocols

Should "this compound" be identified and its mechanism of action elucidated, the following experimental protocols would be foundational for its evaluation in a mouse model of arthritis.

Collagen-Induced Arthritis (CIA) Model Protocol

-

Animals: DBA/1 mice are commonly used as they are susceptible to CIA.

-

Induction:

-